molecular formula C9H18OSi B14611095 [(Hexa-1,5-dien-2-yl)oxy](trimethyl)silane CAS No. 57711-32-7

[(Hexa-1,5-dien-2-yl)oxy](trimethyl)silane

Cat. No.: B14611095
CAS No.: 57711-32-7
M. Wt: 170.32 g/mol
InChI Key: PFAGAPWOGPPOMI-UHFFFAOYSA-N
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Description

(Hexa-1,5-dien-2-yl)oxysilane is an organosilicon compound with the molecular formula C9H18OSi . This compound features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a hexa-1,5-dien-2-yl group. The presence of both silicon and a diene structure makes this compound unique and versatile in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexa-1,5-dien-2-yl)oxysilane typically involves the reaction of hexa-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:

Hexa-1,5-dien-2-ol+Trimethylchlorosilane(Hexa-1,5-dien-2-yl)oxysilane+HCl\text{Hexa-1,5-dien-2-ol} + \text{Trimethylchlorosilane} \rightarrow \text{(Hexa-1,5-dien-2-yl)oxysilane} + \text{HCl} Hexa-1,5-dien-2-ol+Trimethylchlorosilane→(Hexa-1,5-dien-2-yl)oxysilane+HCl

Industrial Production Methods

In an industrial setting, the production of (Hexa-1,5-dien-2-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Hexa-1,5-dien-2-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The diene moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The silyl ether linkage can be cleaved under acidic or basic conditions to release the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated silanes.

    Substitution: Hexa-1,5-dien-2-ol and trimethylsilanol.

Scientific Research Applications

(Hexa-1,5-dien-2-yl)oxysilane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (Hexa-1,5-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the diene and silyl ether linkage. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hexa-1,5-dien-2-yl)oxysilane is unique due to the presence of both a diene and a silyl ether linkage, which imparts distinct reactivity and versatility compared to simpler silanes like trimethylsilane and dimethylsilane. This uniqueness makes it valuable in specialized applications where both silicon and diene functionalities are required.

Properties

CAS No.

57711-32-7

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

hexa-1,5-dien-2-yloxy(trimethyl)silane

InChI

InChI=1S/C9H18OSi/c1-6-7-8-9(2)10-11(3,4)5/h6H,1-2,7-8H2,3-5H3

InChI Key

PFAGAPWOGPPOMI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)CCC=C

Origin of Product

United States

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